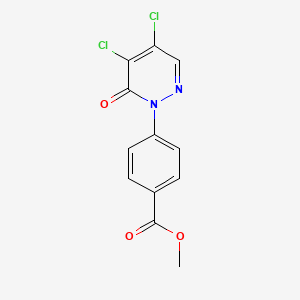

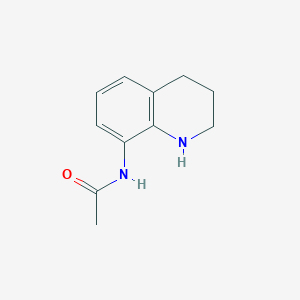

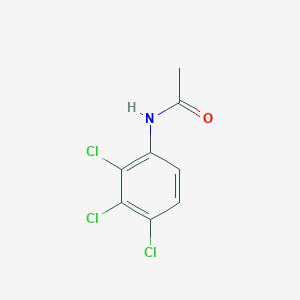

N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide

Overview

Description

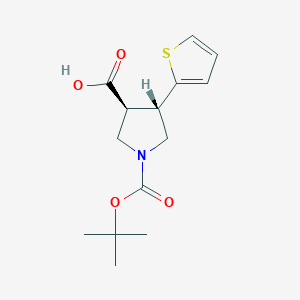

“N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide” is a chemical compound with the CAS Number: 99840-76-3 . It has a molecular weight of 190.24 .

Molecular Structure Analysis

The IUPAC name for this compound is N-(1,2,3,4-tetrahydro-8-quinolinyl)acetamide . The InChI code for this compound is 1S/C11H14N2O/c1-8(14)13-10-6-2-4-9-5-3-7-12-11(9)10/h2,4,6,12H,3,5,7H2,1H3,(H,13,14) .Physical and Chemical Properties Analysis

This compound has a melting point of 117-118 degrees Celsius . More detailed physical and chemical properties such as boiling point, density, and solubility would require additional experimental data.Scientific Research Applications

Antiproliferative Activities

N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives, including a structure closely related to N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide, have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. One derivative demonstrated significant activity against nasopharyngeal carcinoma cell lines, showcasing the potential for cancer treatment applications (Chen et al., 2013).

In Vivo Toxicity and Imaging

Tetrahydroquinoline derivatives have been synthesized and tested for their in vivo toxicity against zebrafish embryos. This study helps in understanding the biological impact and safety profile of such compounds, which is crucial for their potential use in medical applications (Bonilla et al., 2016).

Structural Aspects and Properties

Research has also focused on the structural aspects and properties of amide-containing isoquinoline derivatives, examining their interaction with various acids and the formation of gels and crystalline salts. These studies contribute to the development of new materials with potential applications in drug delivery systems (Karmakar et al., 2007).

Synthesis Methodologies

Efficient synthesis methods for amino-substituted tetrahydroquinolines and tetrahydroisoquinolines have been described, offering pathways for creating a wide range of compounds for further pharmacological study. This research supports the development of new drugs and biochemical tools (Skupinska et al., 2002).

Antibiotic Properties

A study on Janibacter limosus yielded a new tetrahydroquinoline antibiotic, highlighting the potential of tetrahydroquinoline derivatives in treating bacterial and fungal infections. This discovery opens avenues for the development of novel antibiotics (Asolkar et al., 2004).

Free-radical Scavenging Capacity

New tetrahydroquinoline derivatives have been synthesized and shown to possess antioxidant properties, with some compounds demonstrating a capacity equal to or higher than commercial antioxidants. This indicates potential applications in combating oxidative stress-related diseases (Kouznetsov et al., 2011).

Selective Androgen Receptor Modulators

Research has explored tetrahydroquinolines as nonsteroidal selective androgen receptor modulators for treating osteoporosis, showcasing the therapeutic potential of these compounds in bone health and possibly other hormone-related conditions (Nagata et al., 2014).

Safety and Hazards

Properties

IUPAC Name |

N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8(14)13-10-6-2-4-9-5-3-7-12-11(9)10/h2,4,6,12H,3,5,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHDNHNPVDWPBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1NCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Sulfamoylphenyl)methyl]thiourea](/img/structure/B3373250.png)

![2-[(2-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B3373286.png)

![[1,2,4]Triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3373306.png)